molecular formula C14H22N6O8 B1139321 9-Azido-Neu5DAz CAS No. 1639411-87-2

9-Azido-Neu5DAz

Cat. No. B1139321
CAS RN: 1639411-87-2
M. Wt: 402.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Azido-Neu5DAz is a non-natural bifunctional carbohydrates as imaging agent.

Scientific Research Applications

Metabolic Remodeling of Cell-Surface Sialoglycans

9-Azido analogues of sialic acids, including 9-Azido-Neu5DAz, are utilized in the metabolic incorporation into mammalian cells. This incorporation facilitates the fluorescent imaging of cell-surface sialoglycans and proteomic profiling of sialoglycoproteins. Such applications are pivotal in understanding cell surface properties and modulating pathogen-host interactions (Cheng et al., 2019).

Study of Magnetic Anisotropy

The azido ligand, a key component in 9-Azido-Neu5DAz, has been studied for its impact on magnetic anisotropy. In particular, its ligand field is crucial in understanding the electronic structure and magnetic properties of certain compounds, as demonstrated in Co(II)-azido complexes (Schweinfurth et al., 2015).

Applications in Magnetochemistry

Azido-mediated systems, including those involving 9-Azido-Neu5DAz, show diverse magnetic behaviors, which are of considerable interest in magnetochemistry. These azido complexes have been integral in the study of various magnetic molecule materials (Zeng et al., 2009).

Conformational Analysis in Chemistry

9-Azido-Neu5DAz and related compounds have been studied for their conformational properties, providing insights into steric and electronic effects in chemical structures. Such studies are crucial for understanding the molecular behavior of azido compounds (Budyka et al., 2006).

Versatility in Molecular Engineering

The azido group in 9-Azido-Neu5DAz showcases versatility in bridging capabilities, particularly in the engineering of copper(II) magnetic polyclusters. This demonstrates the potential of azido ligands in creating functional materials with unique magnetic properties (Mukherjee & Mukherjee, 2013).

Protein Dynamics and Folding Studies

Azides, including those in 9-Azido-Neu5DAz, serve as high-sensitivity probes for studying protein structure, folding, and electrostatic effects. This application is essential in understanding protein dynamics and interactions (Taskent-Sezgin et al., 2010).

Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions

9-Azido-Neu5DAz plays a role in copper(I)-catalyzed 1,3-dipolar cycloadditions, a crucial synthetic route in the formation of 1H-[1,2,3]-triazoles. This process is key in peptide chemistry and the synthesis of diversified molecular structures (Tornøe et al., 2002).

Magnetocaloric Effects and Magnetic Relaxation Studies

Azido-bridged metal clusters, including those containing 9-Azido-Neu5DAz, are studied for their magnetocaloric effects and magnetic relaxation properties. This research is significant in the field of magnetic materials and their applications (Zhao et al., 2013).

Nucleic Acids Studies

Azides, such as those in 9-Azido-Neu5DAz, are used as probes in nucleic acids research. They provide insights into the structure and dynamics of nucleic acids, enhancing our understanding of genetic materials (Gai et al., 2010).

Structural and Magnetic Studies in Coordination Chemistry

The azide ligand in 9-Azido-Neu5DAz is central to the study of structural and magnetic properties in coordination chemistry. Its role in copper(II) azido complexes is particularly significant for understanding molecular magnetism (Adhikary & Koner, 2010).

properties

CAS RN

1639411-87-2

Product Name

9-Azido-Neu5DAz

Molecular Formula

C14H22N6O8

Molecular Weight

402.36

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.